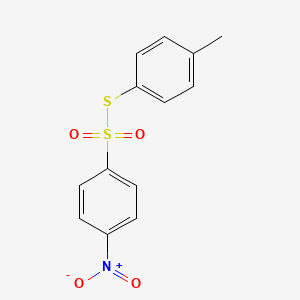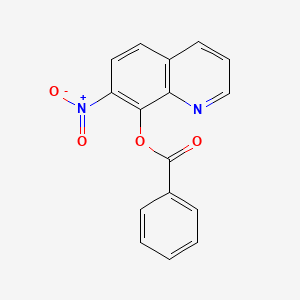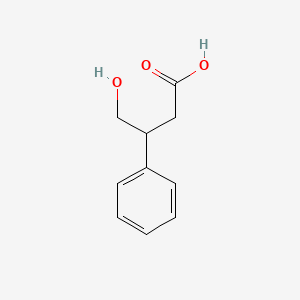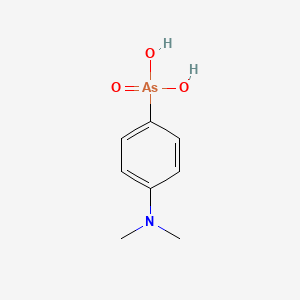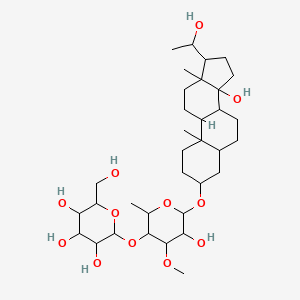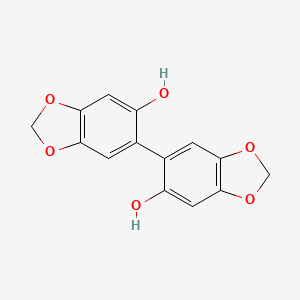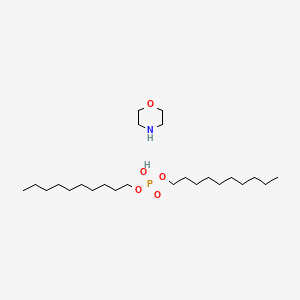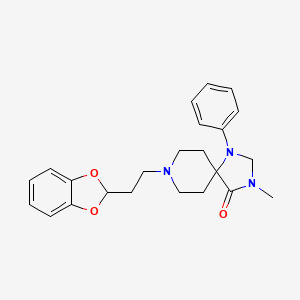
Ethanol, 2,2'-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- is a chemical compound with the molecular formula C16H22ClN3O2 It is known for its complex structure, which includes a quinoline ring, a chloro substituent, and an imino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- typically involves the reaction of 7-chloro-4-quinolineamine with a suitable aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through crystallization or distillation to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro substituent on the quinoline ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, the chloro substituent and imino linkage contribute to its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxychloroquine: A related compound with a similar quinoline structure, used as an antimalarial and anti-inflammatory agent.
Chloroquine: Another quinoline derivative with antimalarial properties.
Quinacrine: A compound with a similar quinoline core, used as an antiprotozoal agent.
Uniqueness
Ethanol, 2,2’-((3-((7-chloro-4-quinolinyl)amino)propyl)imino)bis- is unique due to its specific imino linkage and ethanolamine moiety, which confer distinct chemical and biological properties compared to other quinoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
32571-50-9 |
|---|---|
Fórmula molecular |
C16H22ClN3O2 |
Peso molecular |
323.82 g/mol |
Nombre IUPAC |
2-[3-[(7-chloroquinolin-4-yl)amino]propyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-2-3-14-15(4-6-19-16(14)12-13)18-5-1-7-20(8-10-21)9-11-22/h2-4,6,12,21-22H,1,5,7-11H2,(H,18,19) |
Clave InChI |
ZUMSZBGPBCFEDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



